N-(2-chlorophenyl)-9-cyclopropyl-9H-purin-6-amine
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Overview
Description
N-(2-chlorophenyl)-9-cyclopropyl-9H-purin-6-amine is a chemical compound that belongs to the purine class of molecules This compound is characterized by the presence of a 2-chlorophenyl group attached to the nitrogen atom at the 9th position of the purine ring, and a cyclopropyl group at the 9th position of the purine ring The purine ring is a heterocyclic aromatic organic compound, consisting of a pyrimidine ring fused to an imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chlorophenyl)-9-cyclopropyl-9H-purin-6-amine can be achieved through several synthetic routes. One common method involves the reaction of 2-chlorophenylamine with a cyclopropyl-substituted purine derivative under appropriate reaction conditions. The reaction typically requires the use of a suitable solvent, such as dimethylformamide (DMF), and a catalyst, such as palladium on carbon (Pd/C), to facilitate the coupling reaction. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the reactants.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. This method allows for better control of reaction parameters, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of automated systems and advanced analytical techniques, such as high-performance liquid chromatography (HPLC), ensures the consistent quality of the compound.
Chemical Reactions Analysis
Types of Reactions
N-(2-chlorophenyl)-9-cyclopropyl-9H-purin-6-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents, such as hydrogen peroxide or potassium permanganate, to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents, such as sodium borohydride or lithium aluminum hydride, to yield reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom on the phenyl ring is replaced by other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄), and other oxidizing agents.
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄), and other reducing agents.
Substitution: Amines, thiols, and other nucleophiles in the presence of a suitable base, such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer double bonds or additional hydrogen atoms.
Substitution: Substituted derivatives with different functional groups replacing the chlorine atom.
Scientific Research Applications
N-(2-chlorophenyl)-9-cyclopropyl-9H-purin-6-amine has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent in the treatment of various diseases, such as cancer and viral infections. Its ability to interact with specific molecular targets makes it a candidate for drug development.
Biology: The compound is used in biological studies to investigate its effects on cellular processes and pathways. It can serve as a tool to understand the mechanisms of action of related compounds.
Pharmacology: The compound is evaluated for its pharmacokinetic and pharmacodynamic properties, including its absorption, distribution, metabolism, and excretion (ADME) profile.
Mechanism of Action
The mechanism of action of N-(2-chlorophenyl)-9-cyclopropyl-9H-purin-6-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in DNA replication or repair, thereby exerting its therapeutic effects. The exact molecular pathways and targets involved in its mechanism of action are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
N-(2-chlorophenyl)-9H-purin-6-amine: Lacks the cyclopropyl group, which may affect its biological activity and pharmacokinetic properties.
N-(2-chlorophenyl)-9-cyclopropyl-9H-purin-2-amine: Similar structure but with the amine group at a different position on the purine ring.
N-(4-chlorophenyl)-9-cyclopropyl-9H-purin-6-amine: Similar structure but with the chlorine atom at the 4th position of the phenyl ring.
Uniqueness
N-(2-chlorophenyl)-9-cyclopropyl-9H-purin-6-amine is unique due to the specific arrangement of its functional groups, which may confer distinct biological activities and pharmacological properties. The presence of both the 2-chlorophenyl and cyclopropyl groups may enhance its binding affinity to certain molecular targets, making it a valuable compound for further research and development.
Biological Activity
N-(2-chlorophenyl)-9-cyclopropyl-9H-purin-6-amine is a purine derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This compound is part of a broader class of purine analogs that have been explored for their inhibitory effects on various kinases, making them candidates for therapeutic applications in cancer treatment. This article reviews the biological activity of this compound, supported by data tables, research findings, and case studies.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as kinases involved in cell signaling pathways. The compound may act as an inhibitor, modulating the activity of these enzymes and affecting cellular processes such as proliferation and apoptosis.
Inhibitory Activity
Recent studies have highlighted the compound's potential as a selective inhibitor for several kinases, including Bcr-Abl and BTK (Bruton's tyrosine kinase). For instance, derivatives of this compound have shown significant inhibitory effects on leukemia cell lines, with IC50 values indicating potent cytotoxicity.
Compound | Target Kinase | IC50 Value (nM) | Cell Line |
---|---|---|---|
This compound | Bcr-Abl | 70 | K562 |
This compound | BTK | 410 | Ramos |
Other derivatives | FLT3-ITD | 8 | MV4-11 |
Case Studies
- Leukemia Cell Proliferation Inhibition : One study demonstrated that this compound derivatives effectively inhibited the proliferation of various leukemia cell lines (HL60, MV4-11, CEM, K562) at low concentrations. The most promising derivative exhibited an IC50 value of 8 nM against FLT3-ITD positive cells .
- Kinase Interaction Studies : Molecular docking studies have elucidated the binding interactions between this compound and target kinases. Key interactions included hydrogen bonds and hydrophobic contacts that stabilize the inhibitor within the ATP-binding site .
- Structure-Activity Relationship (SAR) : Research focused on modifying substituents on the purine ring to enhance inhibitory activity revealed that certain electron-withdrawing groups significantly improved potency against target kinases .
In Vitro Studies
In vitro assays have consistently shown that this compound exhibits strong cytotoxicity against cancer cell lines. The following table summarizes key findings from various studies:
Study Reference | Compound Tested | Cell Lines | IC50 Value (µM) |
---|---|---|---|
Gucký et al. | This compound derivatives | K562, Ramos | 1.24 - 7.62 |
Other studies | Purine derivatives | MV4-11, CEM | 0.41 - 0.38 |
Pharmacological Implications
The pharmacological implications of these findings suggest that this compound could serve as a lead compound for developing targeted therapies in hematological malignancies. Its ability to inhibit key kinases involved in cancer progression positions it as a promising candidate for further clinical investigation.
Properties
IUPAC Name |
N-(2-chlorophenyl)-9-cyclopropylpurin-6-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClN5/c15-10-3-1-2-4-11(10)19-13-12-14(17-7-16-13)20(8-18-12)9-5-6-9/h1-4,7-9H,5-6H2,(H,16,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLSVZIMBQQISMG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C=NC3=C(N=CN=C32)NC4=CC=CC=C4Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClN5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.